![molecular formula C11H24N2O2 B1381241 (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester CAS No. 1391116-69-0](/img/structure/B1381241.png)
(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester
Overview
Description
tert-Butyl N-(2-amino-3,3-dimethylbutyl)carbamate: is a synthetic compound with the molecular formula C11H24N2O2 and a molecular weight of 216.32 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with 2-amino-3,3-dimethylbutylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl N-(2-amino-3,3-dimethylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Prodrug Development
This compound serves as a prodrug in the development of cancer therapeutics. The tert-butyl ester group enhances the compound's pharmacokinetic properties, allowing for improved absorption and bioavailability in therapeutic applications.
Neuroprotective Drug Development
Research indicates that (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester may have potential as a neuroprotective agent. Studies have shown its ability to cross the blood-brain barrier (BBB), making it a candidate for delivering therapeutic agents to the central nervous system (CNS). Initial findings suggest that derivatives of this compound can effectively penetrate brain tissue, indicating its potential for CNS-targeted therapies.
Organic Synthesis
Protecting Group in Peptide Synthesis
The compound is utilized as a protecting group during peptide synthesis. The tert-butyl ester protects the carboxyl end of amino acids during the elongation of peptide chains. After synthesis, this protecting group can be removed under acidic conditions to yield the final peptide product. This method has been noted for its efficiency and high yields across various amino acid side chains.
Chiral Auxiliary in Synthesis
In chiral chemistry, (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester is employed to synthesize chiral amines. It acts as a chiral auxiliary in reactions that produce chiral amines with high enantiomeric purity, crucial for pharmaceutical applications.
Biochemical Applications
Enzyme Inhibition
This compound is investigated for its role as a scaffold in synthesizing enzyme inhibitors targeting metabolic diseases. By mimicking the transition state of enzymatic reactions, it effectively inhibits enzyme activity, offering new treatment avenues for conditions like diabetes.
Polymer Chemistry and Nanotechnology
Surface Modification and Smart Materials
The tert-butyl ester group is also applied in modifying surfaces and creating smart materials with responsive properties. This application is particularly relevant in nanotechnology where tailored materials are essential for innovative applications.
Neuroprotective Studies
Initial studies conducted on derivatives of this compound have demonstrated their ability to reach brain tissues effectively. These studies utilized radiolabeling techniques to track the compounds' distribution within the CNS, suggesting promising avenues for developing targeted therapies for neurodegenerative diseases.
Enzyme Inhibition Research
Research focusing on enzyme inhibition has shown that compounds derived from (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester successfully inhibit key enzymes involved in metabolic pathways. This approach offers innovative strategies for treating metabolic disorders through targeted inhibition.
Mechanism of Action
The mechanism of action of (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl N-(2-amino-3,3-dimethylbutyl)carbamate can be compared with other similar compounds such as:
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester lies in its specific amino and carbamate groups, which confer distinct reactivity and applications.
Biological Activity
(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester, commonly referred to as tert-butyl carbamate, is a chiral compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of neurotransmitter systems and its role in various biochemical pathways.
Chemical Structure and Properties
The compound features an amino group, a carbamic acid moiety, and a tert-butyl ester functional group. Its unique stereochemistry enhances its interaction with biological systems. The presence of the chiral center allows for two enantiomers; however, the focus here is primarily on the S-enantiomer, which has shown promising biological effects.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body. Research indicates that it can act as both a substrate and an inhibitor for various enzymes, influencing their activity and function. This dual role is crucial for its potential applications in treating neurological disorders and other conditions.
Biological Activity
- Neurotransmitter Modulation : Studies have shown that this compound can modulate receptor activity within the central nervous system. It may enhance synaptic transmission and exhibit neuroprotective properties under certain conditions. Techniques such as radioligand binding assays and electrophysiological recordings have been employed to assess these effects .
- Antioxidant Properties : Compounds with similar structures often demonstrate antioxidant activity, which can help mitigate oxidative stress in biological systems . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including proteases involved in viral replication . The ability to inhibit these enzymes suggests potential applications in antiviral therapies.
Case Studies
Several studies have focused on the pharmacological effects of this compound:
- Study on Neurotransmitter Systems : Research indicated that this compound could influence pathways related to cognitive function and mood regulation. The findings suggest potential therapeutic applications for conditions such as depression and anxiety disorders .
- Antiviral Activity : In vitro studies demonstrated that this compound could inhibit influenza virus neuraminidase, showcasing its potential as a non-carbohydrate inhibitor of viral replication . The 50% effective concentration (EC50) was determined using the MTT assay method, indicating significant antiviral properties.
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
(R)-2-Amino-3,3-dimethylbutyric acid | Similar backbone | Different biological activity compared to (S) form |
N,N-Diethylglycine | Contains ethyl groups | Involved in different biochemical pathways |
(S)-2-Amino-4-methylpentanoic acid | Longer carbon chain | Exhibits different pharmacological profiles |
The distinct amino and carbamate groups confer unique reactivity and applications to this compound compared to other compounds .
Properties
IUPAC Name |
tert-butyl N-(2-amino-3,3-dimethylbutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)8(12)7-13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSWUUVDIYKZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391116-69-0 | |
Record name | tert-butyl N-(2-amino-3,3-dimethylbutyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.